molecular formula C10H10N2O2 B2911230 Ethyl 2-cyano-2-(pyridin-2-yl)acetate CAS No. 59601-57-9

Ethyl 2-cyano-2-(pyridin-2-yl)acetate

Cat. No.: B2911230
CAS No.: 59601-57-9
M. Wt: 190.202
InChI Key: LWZBDTQYCJMNPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-cyano-2-(pyridin-2-yl)acetate: is an organic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and is characterized by the presence of a cyano group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various enzymes and receptors, influencing their activity

Mode of Action

Compounds with similar structures have been found to interact with their targets, causing changes in their function . The specific interactions and resulting changes caused by Ethyl 2-cyano-2-(pyridin-2-yl)acetate require further investigation.

Biochemical Pathways

Similar compounds have been found to influence various biochemical pathways, leading to downstream effects . More research is needed to elucidate the specific pathways affected by this compound.

Result of Action

Similar compounds have been found to have various effects at the molecular and cellular level . More research is needed to understand the specific effects of this compound.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These can include temperature, pH, and the presence of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-cyano-2-(pyridin-2-yl)acetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-2-(pyridin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form more complex structures.

Common Reagents and Conditions:

    Bases: Potassium carbonate, sodium hydroxide

    Acids: Hydrochloric acid, sulfuric acid

    Solvents: Dimethylformamide, ethanol, water

Major Products Formed:

    Carboxylic Acids: From hydrolysis of the ester group

    Substituted Pyridines: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry: Ethyl 2-cyano-2-(pyridin-2-yl)acetate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are of interest in medicinal chemistry and material science.

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a ligand in the development of new pharmaceuticals. Its derivatives have shown potential in the treatment of various diseases due to their biological activity.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Ethyl 2-pyridylacetate: Similar structure but lacks the cyano group.

    Methyl 2-cyano-2-(pyridin-2-yl)acetate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both the cyano and ester functional groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various applications.

Properties

IUPAC Name

ethyl 2-cyano-2-pyridin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8(7-11)9-5-3-4-6-12-9/h3-6,8H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWZBDTQYCJMNPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C#N)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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